molecular formula C21H19ClN4O2 B2986710 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole CAS No. 2034321-87-2

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole

Cat. No.: B2986710
CAS No.: 2034321-87-2
M. Wt: 394.86
InChI Key: RYSOBDDYPBJWHI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds with structures similar to the one have been synthesized and evaluated for their antibacterial properties. For instance, a series involving 1,3,4-oxadiazoles and pyrazoles has been explored for qualitative and quantitative antibacterial activities against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Such compounds have shown significant activity, suggesting their potential as leads for developing new antibacterial agents (Rai et al., 2009).

Antifungal and Insecticidal Applications

Another study focused on the synthesis of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) as potential fungicides against rice sheath blight, a major disease affecting rice crops in China. This research emphasizes the potential agricultural applications of such compounds, highlighting their fungicidal activity and contributing to the management of crop diseases (Chen et al., 2000).

Anticancer and Apoptosis Induction

The discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents illustrates the relevance of these compounds in cancer research. Through caspase- and cell-based high-throughput screening assays, certain derivatives have demonstrated activity against breast and colorectal cancer cell lines, providing insights into their mechanism of action and identifying molecular targets for cancer therapy (Zhang et al., 2005).

Optical Properties and Material Science

Research on the synthesis, X-ray crystal structure, and optical properties of novel oxadiazole derivatives reveals their potential applications in material science, particularly in the development of photoluminescent materials. The investigation of UV-vis absorption and fluorescence spectral characteristics of these compounds supports their use in optoelectronic devices and sensors (Jiang et al., 2012).

Corrosion Inhibition

The study of benzimidazole-bearing 1,3,4-oxadiazoles for mild steel corrosion inhibition in sulfuric acid showcases the chemical engineering applications of similar compounds. This research provides valuable information on the physicochemical interactions and theoretical aspects underlying their efficacy as corrosion inhibitors, which is critical for protecting industrial infrastructure (Ammal et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid, which is synthesized from 3-chloro-4-ethoxyaniline and ethyl acetoacetate. The second intermediate is 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-ethylbenzohydrazide and ethyl chloroformate. These two intermediates are then coupled using a coupling agent such as DCC or EDC to form the final product.", "Starting Materials": [ "3-chloro-4-ethoxyaniline", "ethyl acetoacetate", "4-ethylbenzohydrazide", "ethyl chloroformate", "coupling agent (DCC or EDC)" ], "Reaction": [ "Synthesis of 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid: react 3-chloro-4-ethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid", "Synthesis of 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid: react 4-ethylbenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine to form 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "Coupling of intermediates: dissolve the two intermediates in a suitable solvent such as DMF or DMSO, add a coupling agent such as DCC or EDC, and stir at room temperature for several hours to form the final product '5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole'" ] }

CAS No.

2034321-87-2

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.86

IUPAC Name

5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H19ClN4O2/c1-3-13-5-7-14(8-6-13)20-24-21(28-26-20)16-12-23-25-19(16)15-9-10-18(27-4-2)17(22)11-15/h5-12H,3-4H2,1-2H3,(H,23,25)

InChI Key

RYSOBDDYPBJWHI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC(=C(C=C4)OCC)Cl

solubility

not available

Origin of Product

United States

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